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molecular formula C13H10ClNO B030270 2-Amino-5-chlorobenzophenone CAS No. 719-59-5

2-Amino-5-chlorobenzophenone

Cat. No. B030270
M. Wt: 231.68 g/mol
InChI Key: ZUWXHHBROGLWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04160784

Procedure details

To a solution of p-chloroaniline (640 mg) in tetrachloroethane (5 ml), a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 ml), benzonitrile (1 ml) and aluminum chloride (734 mg) are added under ice cooling, and the resultant mixture is refluxed for 6 hours. After cooling, the reaction mixture is mixed with 2 N hydrochloric acid (10 ml), heated at 70° to 80° C. for 20 minutes, and shaken with methylene chloride. The methylene chloride layer is evaporated to give a residue, to which 95% ethanol (5 ml) and 2 N sodium hydroxide (10 ml) are added. The mixture is refluxed for 1 hour to hydrolyze benzonitrile and shaken with methylene chloride. The methylene chloride layer is evaporated, and the residue is dissolved in benzene and chromatographed on a column of alumina, which is eluted with benzene. The benzene eluate affords 2-amino-5-chlorobenzophenone (486 mg), which is recrystallized from ether to give crystals melting at 99° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
640 mg
Type
reactant
Reaction Step Four
Quantity
640 mg
Type
reactant
Reaction Step Four
Quantity
734 mg
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.B(Cl)(Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-].Cl.[OH-:18].[Na+].[C:20](#N)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>ClCC(Cl)(Cl)Cl.C(Cl)Cl.C(O)C>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([Cl:1])=[CH:3][C:4]=1[C:20]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:18] |f:2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
640 mg
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
640 mg
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
734 mg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
5 mL
Type
solvent
Smiles
ClCC(Cl)(Cl)Cl
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClCC(Cl)(Cl)Cl
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
heated at 70° to 80° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The methylene chloride layer is evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The methylene chloride layer is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in benzene
CUSTOM
Type
CUSTOM
Details
chromatographed on a column of alumina, which
WASH
Type
WASH
Details
is eluted with benzene

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 486 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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